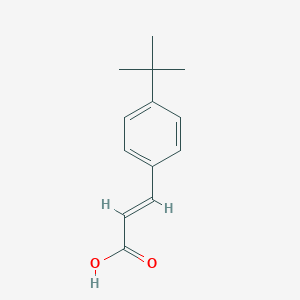

4-(Tert-butyl)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid

CAS Number: 1208-65-7

This technical guide provides a comprehensive overview of 4-(Tert-butyl)cinnamic acid, a derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds with significant interest in research and development, particularly in the fields of materials science and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, characterization, and potential biological activities of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1208-65-7 | [1][3] |

| Molecular Formula | C13H16O2 | [1][2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Melting Point | 198-200 °C | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in chloroform and dichloromethane | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through two primary synthetic strategies: Knoevenagel condensation or Friedel-Crafts alkylation of cinnamic acid.

Knoevenagel Condensation

This method involves the condensation of 4-(tert-butyl)benzaldehyde with malonic acid. The reaction is typically catalyzed by a base such as pyridine or piperidine. A greener approach utilizing tetrabutylammonium bromide (TBAB) and potassium carbonate in water under microwave irradiation has also been reported for the synthesis of cinnamic acid derivatives.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

-

Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or a mixture of toluene and triethylamine).

-

Catalyst Addition: Add a catalytic amount of piperidine or another suitable base.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.

Friedel-Crafts Alkylation

An alternative route involves the direct alkylation of cinnamic acid with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[4] Care must be taken to control the reaction conditions to favor para-substitution and avoid side reactions.

Experimental Protocol: Friedel-Crafts Alkylation (General Procedure)

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend cinnamic acid (1 equivalent) in a dry, non-polar solvent like carbon disulfide or nitrobenzene.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl3) (1.1 to 2.5 equivalents) portion-wise while cooling the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride (1 equivalent) from the dropping funnel.

-

Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat gently for several hours until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture and decompose the complex by carefully pouring it onto crushed ice and concentrated hydrochloric acid.

-

Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.

dot

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~7.4-7.6 ppm), and vinylic protons (two doublets with a large coupling constant indicative of a trans configuration, ~6.4 and ~7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls), aromatic carbons (including the ipso-carbon attached to the tert-butyl group), vinylic carbons, and the carboxylic acid carbonyl carbon (~170 ppm). |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1700 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns, including the loss of the tert-butyl group. |

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively available in the reviewed literature, the broader class of cinnamic acid derivatives has been widely investigated for various pharmacological activities.[5] The presence of the lipophilic tert-butyl group may influence the bioavailability and activity of the parent cinnamic acid structure.

Antioxidant Activity

Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Procedure)

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a suitable growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Many cinnamic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity (General Procedure)

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Determine the cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity and Signaling Pathways

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

dot

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Conclusion

This compound is a readily synthesizable derivative of cinnamic acid. While specific biological data for this compound is limited in the current literature, the extensive research on related cinnamic acid derivatives suggests its potential as a valuable compound for further investigation in antioxidant, antimicrobial, anticancer, and anti-inflammatory applications. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic and material science potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-(tert-butyl)cinnamic acid. The information herein is intended to support research, development, and formulation activities by providing key data on its physicochemical characteristics, along with standardized experimental protocols for property determination.

Core Physical and Chemical Properties

This compound is a derivative of cinnamic acid, featuring a bulky tert-butyl group at the para position of the phenyl ring. This substitution significantly influences its physical properties compared to the parent compound.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(4-tert-butylphenyl)prop-2-enoic acid | N/A |

| CAS Number | 1208-65-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 198-200 °C | [1] |

| Boiling Point | Data not readily available; may decompose upon heating. | N/A |

| pKa (estimated) | ~4.5 | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane. | [1] |

Note on pKa: The pKa value is an estimation based on the structurally similar compound 4-tert-butylbenzoic acid. The actual pKa of this compound may vary.

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and process development. The following are detailed methodologies for key experiments.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (198 °C).

-

Observation: The rate of heating is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The result is reported as a melting point range. For a pure sample of this compound, this range is expected to be narrow.

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Protocol:

-

Preparation: Approximately 25 mg of this compound is placed into a small test tube.

-

Solvent Addition: 0.75 mL of the test solvent (e.g., chloroform, dichloromethane, water, ethanol) is added in small portions.

-

Agitation: After each addition, the test tube is vigorously shaken.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The compound is classified as "soluble," "sparingly soluble," or "insoluble" in the tested solvent under these conditions. Based on available data, this compound is soluble in chloroform and dichloromethane[1].

Synthesis Workflow: Knoevenagel Condensation

A primary route for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. The following diagram illustrates the general workflow for synthesizing this compound from 4-tert-butylbenzaldehyde and malonic acid.

Caption: Knoevenagel condensation workflow for this compound synthesis.

Spectral Data

While a full spectral analysis is beyond the scope of this guide, key spectral features are important for identification.

-

¹H NMR: Expected signals would include peaks corresponding to the tert-butyl protons (singlet), aromatic protons (doublets), and the vinylic protons of the acrylic acid moiety (doublets).

-

¹³C NMR: Characteristic signals would be present for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the olefinic carbons, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-H stretches.

References

An In-depth Technical Guide to the Chemical Properties of 4-(Tert-butyl)cinnamic Acid

Introduction

4-(Tert-butyl)cinnamic acid, a derivative of cinnamic acid, is an organic compound with significant interest in various fields of chemical research and development. Its structure, featuring a bulky tert-butyl group on the phenyl ring, imparts unique physical and chemical properties that distinguish it from its parent compound. Cinnamic acid and its derivatives are known for their wide-ranging biological activities, including antioxidant, anti-inflammatory, antimicrobial, and hypolipidemic effects, making them valuable scaffolds in drug discovery and materials science.[1][2][3][4] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid crystalline compound.[5] The presence of the tert-butyl group influences its solubility, melting point, and reactivity compared to unsubstituted cinnamic acid.

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-[4-(tert-butyl)phenyl]prop-2-enoic acid | |

| CAS Number | 1208-65-7 | [5][6] |

| Molecular Formula | C₁₃H₁₆O₂ | [6][7] |

| Molecular Weight | 204.26 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 198-200 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane.[5] Slightly soluble in water.[8] | |

| Storage | Sealed in a dry environment at room temperature.[5] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. The reactivity is primarily dictated by the carboxylic acid group, the alkene double bond, and the electron-rich aromatic ring.

Synthesis Protocols

A common and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[9] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation for this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde and malonic acid in a suitable solvent such as pyridine, which can also act as a basic catalyst.

-

Catalyst Addition: Add a small amount of a catalyst like piperidine to facilitate the reaction.

-

Reaction Condition: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

An alternative approach involves the Friedel-Crafts alkylation of cinnamic acid, though this may present challenges with selectivity and potential side reactions at the double bond.[10]

Key Chemical Reactions

Like other cinnamic acids, this compound can undergo several characteristic reactions:

-

Esterification: The carboxylic acid group can be readily esterified by reacting with an alcohol under acidic conditions.

-

Addition Reactions: The alkene double bond can undergo addition reactions, such as hydrogenation to form 4-(tert-butyl)phenylpropanoic acid.

-

Dimerization: Upon exposure to UV light, cinnamic acids can undergo a [2+2] cycloaddition reaction to form truxillic or truxinic acid derivatives.[11] This topochemical reaction is dependent on the crystal packing of the solid-state material.

Caption: Photodimerization of this compound.

Spectral Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the ~7.4-7.7 ppm region), the vinylic protons of the double bond (two doublets with a large coupling constant of ~16 Hz for the trans isomer, typically around 6.4 and 7.7 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm.[12] The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~172 ppm), the carbons of the double bond (~118 and ~145 ppm), the aromatic carbons (including a quaternary carbon attached to the tert-butyl group), and the carbons of the tert-butyl group itself (~31 and ~35 ppm).[13]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for cinnamic acid derivatives include:

-

A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹.[14]

-

A strong C=O stretching vibration for the carbonyl group around 1680-1700 cm⁻¹.[14]

-

A C=C stretching band for the alkene at approximately 1620-1640 cm⁻¹.[14]

-

Stretching vibrations for aromatic C-H bonds above 3000 cm⁻¹.[14]

The table below summarizes the expected spectral data.

| Spectral Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR (δ, ppm) | ~1.3 (s, 9H, C(CH₃)₃), ~6.4 (d, 1H, J≈16 Hz, =CH), ~7.4 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.7 (d, 1H, J≈16 Hz, =CH), >12 (br s, 1H, COOH) |

| ¹³C NMR (δ, ppm) | ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~118 (=CH), ~126 (Ar-CH), ~128 (Ar-CH), ~132 (Ar-C), ~145 (=CH), ~155 (Ar-C), ~172 (C=O) |

| IR (cm⁻¹) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1620-1640 (C=C stretch) |

Biological Activity and Potential Applications

Derivatives of cinnamic acid are extensively studied for their therapeutic potential.[1][4] The incorporation of a lipophilic tert-butyl group can enhance membrane permeability and modulate biological activity.

-

Antioxidant and Hypolipidemic Activity: Studies on similar di-tert-butyl-hydroxyphenyl acrylic acids have shown significant radical scavenging and antioxidant properties.[1] These compounds have also demonstrated the ability to decrease triglyceride and total cholesterol levels in animal models, suggesting potential applications in managing hyperlipidemia.[1]

-

Neuroprotective Effects: Certain substituted cinnamic acids, such as 4-hydroxy-3,5-di-tert-butyl cinnamic acid, have been investigated for their neuroprotective actions, particularly in the context of ischemic stroke, by improving mitochondrial function in hippocampal cells.[15]

The general workflow for evaluating the biological activity of a novel cinnamic acid derivative is outlined below.

References

- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 1208-65-7 [m.chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. reddit.com [reddit.com]

- 11. esrf.fr [esrf.fr]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(Tert-butyl)cinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-butyl)cinnamic acid, a valuable intermediate in organic synthesis and drug discovery. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~12.0 - 10.0 | broad singlet | 1H | - | COOH |

| ~7.70 | doublet | 1H | ~16.0 | =CH-COOH |

| ~7.50 | doublet | 2H | ~8.5 | Ar-H (ortho to -CH=) |

| ~7.42 | doublet | 2H | ~8.5 | Ar-H (ortho to -C(CH₃)₃) |

| ~6.40 | doublet | 1H | ~16.0 | Ar-CH= |

| 1.33 | singlet | 9H | - | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | COOH |

| ~154 | Ar-C-C(CH₃)₃ |

| ~147 | =CH-COOH |

| ~131 | Ar-C-CH= |

| ~128 | Ar-CH (ortho to -CH=) |

| ~126 | Ar-CH (ortho to -C(CH₃)₃) |

| ~117 | Ar-CH= |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1630 | Medium | C=C stretch (Alkenyl) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~980 | Strong | =C-H bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 204 | ~80 | [M]⁺ (Molecular Ion) |

| 189 | ~100 | [M - CH₃]⁺ |

| 159 | ~40 | [M - COOH]⁺ |

| 147 | ~60 | [M - C(CH₃)₃]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

-

Data Acquisition for ¹H NMR:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 14 ppm

-

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0 to 220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resolution is typically set to 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

For the direct insertion probe method, a few micrograms of the sample are placed in a capillary tube at the end of the probe.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Acquisition:

-

The sample is vaporized by heating the probe.

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, typically over a mass range of m/z 40-500.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

The relative intensities of the peaks provide information about the stability of the ions.

-

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

An In-depth Technical Guide to the Solubility Profile of 4-(Tert-butyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(tert-butyl)cinnamic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this guide presents qualitative solubility information, physicochemical properties, and detailed experimental protocols for solubility determination. To facilitate research and formulation development, solubility data for the closely related compound, trans-cinnamic acid, is provided as a reference.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point | 198-200 °C | [2] |

| Appearance | White to off-white solid | [2] |

Qualitative Solubility

Initial solubility screenings provide a foundational understanding of a compound's behavior in various solvents. For this compound, the following qualitative solubility information has been reported:

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Reference Solubility Data: trans-Cinnamic Acid

In the absence of extensive quantitative solubility data for this compound, the data for its parent compound, trans-cinnamic acid, can offer valuable insights. The tert-butyl group, being a bulky and hydrophobic substituent, is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents compared to the unsubstituted cinnamic acid.

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 0.5 | 25 | [3] |

| Ethanol | Freely Soluble | Not Specified | [3] |

| Methanol | Freely Soluble | Not Specified | [4] |

| Acetone | Freely Soluble | Not Specified | [4] |

| Benzene | Freely Soluble | Not Specified | [4] |

| Ether | Freely Soluble | Not Specified | [4] |

Predicted and Experimental Physicochemical Parameters

Understanding the acidity (pKa) and lipophilicity (logP) of a compound is crucial for predicting its solubility, particularly in physiological environments.

| Parameter | Value (Predicted/Experimental) | Compound | Reference |

| pKa | 4.44 (Experimental) | trans-Cinnamic acid | [3] |

| logP | 2.13 (Experimental) | trans-Cinnamic acid | [5] |

Note: The pKa of this compound is expected to be similar to that of trans-cinnamic acid, as the tert-butyl group is distant from the carboxylic acid moiety and should have a minimal inductive effect. The logP of this compound is predicted to be higher than that of trans-cinnamic acid due to the increased hydrophobicity from the tert-butyl group.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following established methods are recommended.

Isothermal Shake-Flask Method with UV-Vis Analysis

This is a widely recognized method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The container is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax). A pre-established calibration curve is used for this quantification.[6][7][8]

Caption: Workflow for the Isothermal Shake-Flask Method with UV-Vis Analysis.

Gravimetric Analysis

This method is suitable for determining solubility in volatile solvents and does not require a chromophore for analysis.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Aliquot Collection: A precise volume or weight of the clear supernatant is transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is carefully evaporated from the container, typically in a fume hood or under a gentle stream of inert gas, leaving behind the solid solute.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a temperature below the compound's melting point.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.[9][10][11][12]

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound CAS#: 1208-65-7 [m.chemicalbook.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 5. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomus.edu.iq [uomus.edu.iq]

A Senior Application Scientist's Guide to the Synthesis of 4-(Tert-butyl)cinnamic Acid

Abstract

4-(tert-butyl)cinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural motif, featuring a bulky tert-butyl group on the aromatic ring, imparts specific physical and biological properties to the final products. This comprehensive technical guide provides an in-depth analysis of the primary synthetic pathways for this compound. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative advantages of key reactions, including the Knoevenagel Condensation, Perkin Reaction, Wittig Reaction, and Heck Reaction. This document is intended for researchers, chemists, and process development professionals seeking a robust understanding and practical application of these synthetic methodologies.

Introduction and Strategic Overview

The synthesis of α,β-unsaturated carboxylic acids, particularly cinnamic acid derivatives, is a cornerstone of modern organic chemistry.[1] The choice of synthetic route is dictated by factors such as starting material availability, desired yield and purity, scalability, and stereochemical control. For this compound, the primary disconnection approach involves forming the carbon-carbon double bond between the aromatic ring (containing the tert-butyl group) and the carboxylic acid moiety.

This guide will explore four principal strategies for achieving this transformation:

-

Knoevenagel Condensation: Reaction of 4-(tert-butyl)benzaldehyde with an active methylene compound like malonic acid.

-

Perkin Reaction: Condensation of 4-(tert-butyl)benzaldehyde with acetic anhydride.[2][3]

-

Wittig Reaction: Olefination of 4-(tert-butyl)benzaldehyde using a phosphorus ylide.

-

Heck Reaction: Palladium-catalyzed coupling of a 4-(tert-butyl)aryl halide with acrylic acid.[2]

The following sections will provide a detailed examination of each pathway, including mechanistic diagrams, step-by-step protocols, and a critical evaluation of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Pathways

Before delving into detailed protocols, a high-level comparison is essential for strategic planning in a research or development setting.

| Reaction | Primary Reactants | Typical Yields | Key Advantages | Key Disadvantages | Stereoselectivity |

| Knoevenagel Condensation | 4-(tert-butyl)benzaldehyde, Malonic acid | Excellent[2] | High yields, mild conditions, eco-friendly options (e.g., water solvent).[2][4] | Requires decarboxylation step, potential for side reactions. | Typically forms the more stable E-isomer. |

| Perkin Reaction | 4-(tert-butyl)benzaldehyde, Acetic anhydride | Good to High | Uses readily available, inexpensive reagents.[5] | Requires high temperatures, can have cumbersome workup. | Primarily yields the E-isomer. |

| Wittig Reaction | 4-(tert-butyl)benzaldehyde, Phosphorus ylide | Good to Excellent | High functional group tolerance, reliable.[6] | Generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. | Can be tuned for E or Z selectivity depending on the ylide and conditions. |

| Heck Reaction | 4-(tert-butyl)aryl halide, Acrylic acid | Good to High | Excellent functional group tolerance, direct C-C bond formation.[7] | Requires a palladium catalyst, which can be expensive; potential for metal contamination in the product.[2] | Highly stereoselective for the E-isomer. |

In-Depth Analysis of Synthesis Pathways

Knoevenagel Condensation

The Knoevenagel condensation is often the method of choice for synthesizing cinnamic acids due to its efficiency and adaptability.[8] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, followed by dehydration and decarboxylation.[9]

Principle & Mechanism: The reaction begins with the deprotonation of malonic acid by a base (e.g., piperidine or an amine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-(tert-butyl)benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which readily decarboxylates upon heating to yield the final this compound product.[9] The use of basic solvents like pyridine can facilitate the decarboxylation step.[2]

Diagram of the Knoevenagel Condensation Mechanism:

Caption: Mechanism of the Knoevenagel Condensation.

Detailed Experimental Protocol (Solvent-Free Modification): [9]

-

Reactant Charging: In a suitable reaction vessel, combine 4-(tert-butyl)benzaldehyde (5.0 mmol, 0.89 g) and malonic acid (10.0 mmol, 1.04 g).

-

Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.

-

Reaction: Heat the mixture, with stirring, to a temperature of 100-120 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed. The evolution of CO2 and water will be observed.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[9]

Field Insights:

-

Why this method? This route is highly attractive for its operational simplicity and high yields. Solvent-free or aqueous conditions make it a "greener" alternative to traditional methods that use large volumes of organic solvents.[4]

-

Catalyst Choice: While piperidine in pyridine is a classic catalyst system, alternatives like ammonium bicarbonate or even catalyst-free condensation in water have been developed to be more environmentally benign.[9]

-

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the aldehyde spot on a TLC plate. The final product's purity can be confirmed by its melting point and spectroscopic data (NMR, IR).

Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids, discovered by William Henry Perkin.[3][10] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10]

Principle & Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride (acetic anhydride) via deprotonation by the base catalyst (sodium acetate).[10] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-(tert-butyl)benzaldehyde. A series of intermediates are formed, leading to an unsaturated anhydride through an elimination step.[11] Finally, hydrolysis of this anhydride yields the desired this compound and acetic acid.[10]

Diagram of the Perkin Reaction Mechanism:

Caption: Mechanism of the Perkin Reaction.

Detailed Experimental Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, place 4-(tert-butyl)benzaldehyde (10 mmol, 1.78 g), acetic anhydride (30 mmol, 2.8 mL), and anhydrous potassium acetate (15 mmol, 1.47 g).

-

Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.

-

Work-up: Allow the mixture to cool slightly and pour it into 50 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

-

Isolation: Cool the mixture in an ice bath. The crude product will precipitate. If an oily layer forms, decant the aqueous layer and treat the oil with a small amount of ethanol to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., 80% aqueous ethanol) to obtain pure this compound.

Field Insights:

-

Why this method? The Perkin reaction is robust and uses low-cost, bulk reagents, making it viable for larger-scale synthesis.

-

Causality of Conditions: The high temperature is necessary to drive the condensation and elimination steps. The anhydrous conditions are critical because the presence of water would hydrolyze the acetic anhydride before it can react. The alkali salt acts as the essential base catalyst.[10]

-

Self-Validation: The final product's identity can be confirmed by comparing its melting point to the literature value and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).

Wittig Reaction

The Wittig reaction is a powerful and versatile method for alkene synthesis.[12] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[13]

Principle & Mechanism: The synthesis begins with the preparation of a phosphonium salt, followed by deprotonation with a strong base to form the ylide.[13] The ylide then reacts with the 4-(tert-butyl)benzaldehyde in a nucleophilic addition to form a betaine intermediate, which collapses to an oxaphosphetane.[14] This four-membered ring intermediate then fragments to yield the desired alkene (this compound ester, which is subsequently hydrolyzed) and triphenylphosphine oxide.[14]

Diagram of the Wittig Reaction Workflow:

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyl)cinnamic acid, a para-substituted derivative of cinnamic acid. While the precise historical details of its initial discovery are not prominently documented in readily accessible literature, its synthesis logically follows from established organic chemistry principles, primarily the Knoevenagel condensation. This document outlines the probable synthetic routes, detailed experimental protocols, and a thorough compilation of its physicochemical and spectroscopic properties. The significance of this compound lies in its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds with a rich history in both natural products chemistry and synthetic organic chemistry. The parent compound, cinnamic acid, is a key intermediate in the biosynthesis of numerous natural products.[1] The introduction of a tert-butyl group at the para-position of the phenyl ring yields this compound, a modification that significantly influences the molecule's lipophilicity and steric profile, thereby affecting its chemical reactivity and biological activity. This guide serves to consolidate the available technical information on this specific derivative.

Discovery and History

While the seminal publication detailing the first synthesis of this compound is not readily identifiable through extensive database searches, its preparation is a logical extension of well-established synthetic methodologies for cinnamic acids developed in the early 20th century. The Knoevenagel condensation, a reliable method for the synthesis of α,β-unsaturated acids, provides a straightforward pathway to this compound from commercially available starting materials. It is plausible that this compound was first synthesized as part of broader investigations into the properties and reactions of para-substituted cinnamic acids, a common practice in systematic organic chemistry research.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1208-65-7 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][4] |

| Molecular Weight | 204.26 g/mol | [3] |

| Melting Point | 198-200 °C | [3] |

| Solubility | Soluble in chloroform and dichloromethane. | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.7 | d | 1H | Ar-CH= |

| ~7.5 | d | 2H | Ar-H (ortho to -CH=CHCOOH) |

| ~7.4 | d | 2H | Ar-H (meta to -CH=CHCOOH) |

| ~6.4 | d | 1H | =CH-COOH |

| ~1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~153 | Ar-C (para to -CH=CHCOOH) |

| ~145 | Ar-CH= |

| ~131 | Ar-C (ipso to -CH=CHCOOH) |

| ~129 | Ar-CH (ortho to -CH=CHCOOH) |

| ~126 | Ar-CH (meta to -CH=CHCOOH) |

| ~118 | =CH-COOH |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2960 | C-H stretch (tert-butyl) |

| ~1680 | C=O stretch (conjugated carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| ~1600, ~1460 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 204 | [M]⁺ |

| 189 | [M - CH₃]⁺ |

| 159 | [M - COOH]⁺ |

| 147 | [M - C(CH₃)₃]⁺ |

Synthesis

The most direct and common method for the synthesis of this compound is the Knoevenagel condensation of 4-tert-butylbenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine.

General Reaction Scheme

Caption: Knoevenagel condensation for the synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for the synthesis of cinnamic acid derivatives.

Materials:

-

4-tert-butylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-tert-butylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and toluene (as a solvent to azeotropically remove water).

-

Addition of Catalyst: Add pyridine as a solvent and a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 10% hydrochloric acid to remove pyridine and piperidine.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Characterization: Dry the purified product under vacuum and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis. The presence of the carboxylic acid and the α,β-unsaturated system allows for a variety of chemical transformations. The bulky tert-butyl group can be exploited to influence the regioselectivity of further reactions on the aromatic ring and to modulate the physical properties, such as solubility and crystallinity, of its derivatives.

Its derivatives have been investigated for a range of applications, including:

-

Pharmaceuticals: As a scaffold for the synthesis of biologically active compounds. The lipophilic tert-butyl group can enhance membrane permeability.

-

Materials Science: In the development of polymers and liquid crystals, where the rigid cinnamic acid core and the bulky substituent can impart desirable properties.

-

Fragrance and Flavor Industry: While less common than other cinnamic acid esters, it can be a precursor to esters with potential use in this sector.

Conclusion

This compound is a synthetically accessible derivative of cinnamic acid. While its specific discovery history is not well-documented, its preparation via the Knoevenagel condensation is a robust and well-understood process. This guide provides a consolidation of its key physical and spectroscopic data, along with a detailed experimental protocol for its synthesis, which should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further research into the biological activities and material properties of its derivatives may uncover novel applications for this versatile compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Tert-butyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(tert-butyl)cinnamic acid, a compound of interest in various research and development applications. The following sections detail its hazard classifications, toxicological profile, proper handling procedures, and emergency protocols, supported by available experimental data.

Chemical and Physical Properties

This compound, with the CAS number 1208-65-7, is a derivative of cinnamic acid.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H16O2 | [1] |

| Molar Mass | 204.3 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 1208-65-7 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

Toxicological Summary

Based on the available safety data sheets, this compound is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[1]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) guidelines. The following are summaries of the methodologies relevant to the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to the skin under a gauze patch. The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy young adult albino rabbits are generally used.

-

Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Lesions are scored according to a standardized system.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The starting dose is chosen based on a sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity and a dose that causes no effects, leading to a GHS classification.

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways affected by this compound are limited, research on cinnamic acid and its derivatives suggests potential interactions with key cellular signaling cascades involved in inflammation and antioxidant responses.

Safe Handling and Storage

Engineering Controls: Use in a well-ventilated area.[1] Local exhaust ventilation is recommended to control dust.[3] Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other appropriate protective clothing.[1][4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1]

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions.[4] Finely dispersed dust may form explosive mixtures with air.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.[5] Avoid generating dust.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is essential to always consult the most current Safety Data Sheet (SDS) for this compound and to follow all applicable institutional and regulatory guidelines.

References

A Senior Application Scientist's Guide to the Theoretical Calculation of 4-(Tert-butyl)cinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butyl)cinnamic acid is a derivative of cinnamic acid, a compound known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The addition of the bulky tert-butyl group can significantly alter its physicochemical and pharmacokinetic properties. Theoretical calculations provide a powerful, cost-effective lens to probe these properties at a molecular level, accelerating research and development. This guide offers an in-depth, protocol-driven exploration of the key theoretical calculations applicable to this compound, grounded in the principles of computational chemistry. We will move beyond a simple recitation of steps to explain the critical decision-making processes that ensure scientifically valid and reproducible results.

Foundational Principles: Why Theoretical Calculations Matter

In modern drug discovery and materials science, computational chemistry is an indispensable tool.[3] For a molecule like this compound, theoretical calculations allow us to:

-

Predict Molecular Structure and Stability: Determine the most stable three-dimensional arrangement of atoms (the global minimum conformation) and understand its vibrational properties.

-

Elucidate Electronic Properties: Analyze the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key metrics include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Simulate Spectroscopic Data: Predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra. This is invaluable for validating experimental data and interpreting complex spectra.[3][4][5]

-

Model Biological Interactions: Through techniques like molecular docking, we can predict how this compound might bind to a biological target, such as an enzyme or receptor, offering insights into its potential mechanism of action.[6]

This guide is built on the foundation of Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance of computational accuracy and efficiency for organic molecules of this size.[7]

The Computational Workflow: A Strategic Overview

A robust computational analysis follows a logical progression. Each step builds upon the last, creating a self-validating system where the results of one calculation inform the setup of the next.

Caption: A typical computational workflow for analyzing a small molecule like this compound.

Part 1: In-Silico Characterization of this compound

This section details the core calculations performed on an isolated molecule.

Geometry Optimization: Finding the Most Stable Structure

The first and most critical step is to find the molecule's lowest energy conformation.

The "Why": A molecule's 3D structure dictates its properties. All subsequent calculations, from spectral prediction to docking, are meaningless if performed on an unrealistic, high-energy structure. The optimization process systematically alters the bond lengths, angles, and dihedrals to find the geometry with the minimum electronic energy.[8]

Protocol: Geometry Optimization using Gaussian

-

Build the Initial Structure: Using a molecular builder like GaussView, construct the 3D structure of this compound. Ensure the correct stereochemistry (E-isomer, or trans, is typically more stable for cinnamic acids).

-

Set Up the Calculation:

-

Job Type: Select Opt Freq to perform an optimization followed by a frequency calculation in the same job. This is highly efficient.[7]

-

Method - The Functional and Basis Set: This is the most critical choice.

-

Functional: For a general-purpose organic molecule, B3LYP is a robust starting point.[7] However, the Minnesota functional M06-2X is often superior for systems where non-covalent interactions (like dispersion) are important, which is relevant for the bulky tert-butyl group and potential biological interactions.[9][10] We recommend M06-2X.

-

Basis Set: A Pople-style basis set like 6-31G(d) provides a good balance for initial optimizations.[11] For higher accuracy in subsequent calculations, a larger basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ is recommended.[12]

-

-

Charge and Multiplicity: For the neutral molecule, this will be 0 and 1 (singlet).

-

-

Submit and Analyze: Run the calculation. The output file will show the convergence of the optimization criteria.[8] A successful optimization concludes when the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.

Frequency Analysis: Verifying the Minimum

The "Why": An optimization algorithm finds a stationary point, but this could be an energy minimum (the desired structure) or a saddle point (a transition state). A frequency calculation determines the vibrational modes of the molecule. For a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a transition state, and the initial geometry must be adjusted.[13]

Protocol: Interpreting Frequency Output

-

Check Frequencies: In the Gaussian output file, search for the "Frequencies" section.

-

Verify Minimum: Confirm that all listed frequencies are positive.

-

Extract Thermodynamic Data: The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction thermodynamics.

Electronic Property Analysis: HOMO-LUMO and Reactivity

The "Why": The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Higher HOMO energy correlates with better electron-donating capability.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Lower LUMO energy correlates with better electron-accepting capability.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[14][15]

Protocol: Calculating and Visualizing Orbitals

-

Extract Energies: After a successful optimization, the energies of the molecular orbitals are listed in the output file. Identify the energies for the HOMO and LUMO.[14][16]

-

Calculate the Gap: ΔE = ELUMO - EHOMO.

-

Visualize Orbitals: Use GaussView or another visualizer to open the checkpoint file (.chk). This allows you to generate and view the 3D surfaces of the HOMO and LUMO, showing where the electron density is highest for these orbitals.[16]

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability |

| Ionization Potential (Approx.) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (Approx.) | A ≈ -ELUMO | Energy released when gaining an electron |

Spectroscopic Prediction

The "Why": Comparing calculated spectra to experimental results is a primary method for validating the accuracy of the chosen computational model.

Protocol: Predicting ¹³C and ¹H NMR Spectra

-

Calculation Setup: Using the optimized geometry, set up a new calculation.

-

Job Type: NMR.

-

Method: Use the same functional (e.g., M06-2X) but a larger, more accurate basis set is often required for good spectral prediction (e.g., 6-311+G(d,p)).

-

Solvation: NMR is almost always measured in a solvent. Use a continuum solvation model like the Polarizable Continuum Model (SCRF=PCM,Solvent=...) specifying the experimental solvent (e.g., Chloroform or DMSO).

-

-

Analysis: The output will list the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ), a reference compound (like Tetramethylsilane, TMS) must also be calculated at the exact same level of theory. The chemical shift is then calculated as: δsample = σTMS - σsample.

Protocol: Predicting UV-Vis Spectra

-

Calculation Setup: This requires a Time-Dependent DFT (TD-DFT) calculation.

-

Analysis: The output will list the excitation energies (in eV) and oscillator strengths (a measure of transition probability) for the lowest electronic transitions. The wavelength (λ) can be calculated from the energy (E) and compared to the experimental λmax.

Part 2: Probing Biological Interactions via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Cinnamic acid derivatives have been studied for their interaction with targets like matrix metalloproteinases (MMP) and aldo-keto reductases in the context of cancer research.[6]

The "Why": Docking allows us to generate hypotheses about a molecule's mechanism of action. By identifying key interactions (like hydrogen bonds or hydrophobic contacts) between this compound and a protein's active site, we can guide further experimental work and rational drug design.

Caption: The general workflow for molecular docking with AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

-

Prepare the Receptor (Protein):

-

Obtain the protein structure from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or UCSF Chimera, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges. Save the final structure in the required .pdbqt format.

-

-

Prepare the Ligand (this compound):

-

Start with the DFT-optimized, lowest-energy structure.

-

Load it into AutoDock Tools, define the rotatable bonds, and assign charges. Save as a .pdbqt file.[17]

-

-

Define the Grid Box:

-

The grid box defines the search space for the docking algorithm on the receptor. It should encompass the entire binding site or active site of the protein.

-

-

Run AutoDock Vina:

-

Analyze the Results:

-

Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.

-

Visualize the top-ranked pose in a program like PyMOL or Discovery Studio Visualizer to identify key intermolecular interactions.[20]

-

Conclusion and Best Practices

Theoretical calculations offer a powerful, predictive framework for understanding the properties and potential applications of this compound. The validity of these predictions, however, rests entirely on the rigor of the methodology.

Key Takeaways for Scientific Integrity:

-

No Single "Best" Method: The choice of functional and basis set is problem-dependent. Always justify your selections based on the properties you are trying to calculate and relevant literature precedents.[21]

-

Optimization is Non-Negotiable: Never perform property calculations on unoptimized or guessed geometries.

-

Frequency Confirms Reality: Always confirm that your optimized structure is a true minimum with a frequency calculation.

-

Compare to Experiment: Whenever possible, validate your computational results against experimental data. This closes the loop and builds confidence in your theoretical model.

By following the structured, causality-driven approach outlined in this guide, researchers can leverage computational chemistry to its full potential, accelerating discovery and deepening molecular understanding.

References

- 1. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. medium.com [medium.com]

- 8. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.york.ac.uk [pure.york.ac.uk]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. The Absolute Beginners Guide to Gaussian [ccl.net]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]